Cas no 913836-12-1 (5-Borono-2-methoxybenzoic acid)

5-Borono-2-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-Borono-2-methoxybenzoic acid
- 3-Carboxy-4-methoxybenzeneboronic acid
- 3-Carboxy-4-methoxyphenylboronic acid
- Benzoicacid, 5-borono-2-methoxy- (9CI)
- 5-(dihydroxyboranyl)-2-methoxybenzoic acid
- KSC486I0N
- YZKWFWNYFKBAHO-UHFFFAOYSA-N
- OR3625
- FCH2141646
- AB23171
- BC001924
- BENZOIC ACID, 5-BORONO-2-METHOXY-
- AX808549
- 5-Borono-2-methoxybenzoic acid (ACI)
- SCHEMBL1163265
- 5-Borono-2-methoxybenzoicacid
- DTXSID60657054
- AKOS006346721
- 5-Borono-2-methoxy-benzoic acid
- DS-1805
- CS-W022294
- MFCD06203322
- 5-Borono-2-methoxybenzoic acid(contains varying amounts of Anhydride)
- 913836-12-1
-
- MDL: MFCD06203322
- インチ: 1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11)
- InChIKey: YZKWFWNYFKBAHO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(OC)=CC=C(B(O)O)C=1)O
計算された属性
- せいみつぶんしりょう: 196.05400
- どういたいしつりょう: 196.054
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: 176-177
- ふってん: 442.5℃ at 760 mmHg
- フラッシュポイント: 221.4°C
- 屈折率: 1.568
- PSA: 86.99000
- LogP: -0.92680
5-Borono-2-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53005-1g |
3-Carboxy-4-methoxybenzeneboronic acid, 98% |
913836-12-1 | 98% | 1g |
¥2789.00 | 2023-05-13 | |
Chemenu | CM136048-25g |
5-Borono-2-methoxybenzoic acid |
913836-12-1 | 95+% | 25g |
$234 | 2022-05-28 | |
TRC | B675443-500mg |
5-Borono-2-methoxybenzoic acid |
913836-12-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
abcr | AB245647-5 g |
3-Carboxy-4-methoxybenzeneboronic acid, 98%; . |
913836-12-1 | 98% | 5g |
€166.80 | 2023-04-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-260864A-5 g |
3-Carboxy-4-methoxyphenylboronic acid, |
913836-12-1 | 98% | 5g |
¥5,904.00 | 2023-07-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0991-1G |
5-borono-2-methoxybenzoic acid |
913836-12-1 | 95% | 1g |
¥ 389.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0991-5G |
5-borono-2-methoxybenzoic acid |
913836-12-1 | 95% | 5g |
¥ 1,168.00 | 2023-04-13 | |
Chemenu | CM136048-500g |
5-Borono-2-methoxybenzoic acid |
913836-12-1 | 95%+ | 500g |
$4308 | 2024-07-20 | |
Matrix Scientific | 126488-1g |
5-Borono-2-methoxybenzoic acid, >97% |
913836-12-1 | >97% | 1g |
$90.00 | 2021-06-28 | |
abcr | AB245647-5g |
3-Carboxy-4-methoxybenzeneboronic acid, 98%; . |
913836-12-1 | 98% | 5g |
€117.70 | 2025-03-19 |
5-Borono-2-methoxybenzoic acid 関連文献
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
5-Borono-2-methoxybenzoic acidに関する追加情報
5-Borono-2-methoxybenzoic Acid (CAS No. 913836-12-1): A Comprehensive Overview
5-Borono-2-methoxybenzoic acid (CAS No. 913836-12-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structure, which includes a boronic acid group (-B(OH)₂) and a methoxy group (-OCH₃) attached to a benzoic acid backbone. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
The synthesis of 5-borono-2-methoxybenzoic acid has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses. For instance, the use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of this compound. These developments are particularly important for its application in drug discovery, where high-quality starting materials are essential.
One of the most notable applications of 5-borono-2-methoxybenzoic acid is in the field of medicinal chemistry. Its boronic acid functionality makes it an ideal substrate for Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This property has been leveraged in the synthesis of complex molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Recent studies have highlighted its role in creating bioactive compounds with enhanced pharmacokinetic profiles.
In addition to its medicinal applications, 5-borono-2-methoxybenzoic acid has found utility in materials science. Its ability to undergo various cross-coupling reactions has made it a valuable building block for constructing advanced materials, such as organic semiconductors and functional polymers. Researchers have demonstrated that incorporating this compound into polymer frameworks can enhance their electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices.
The methoxy group in 5-borono-2-methoxybenzoic acid also plays a critical role in modulating the compound's reactivity and solubility. This functionality has been exploited in the development of novel synthetic strategies for constructing heterocyclic compounds. Recent work has shown that the methoxy group can act as a directing group during aromatic substitution reactions, facilitating the formation of complex molecular architectures with high precision.
Furthermore, 5-borono-2-methoxybenzoic acid has been utilized as a key intermediate in the synthesis of boron-containing drugs. Boron-based compounds have gained attention due to their unique pharmacological properties, including anti-inflammatory and anti-cancer activities. By incorporating this compound into drug design pipelines, researchers aim to develop next-generation therapeutics with improved efficacy and reduced side effects.
The study of 5-borono-2-methoxybenzoic acid has also contributed to our understanding of boronic acid chemistry. Recent investigations have focused on elucidating the mechanisms underlying its reactivity in various reaction conditions. These studies have provided valuable insights into how the electronic environment around the boronic acid group influences its behavior during chemical transformations.
In conclusion, 5-borono-2-methoxybenzoic acid (CAS No. 913836-12-1) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, combined with advancements in synthetic methodologies and material science applications, positions it as an essential tool for researchers seeking to push the boundaries of chemical innovation.
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